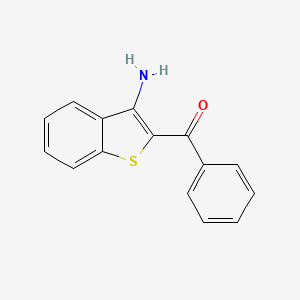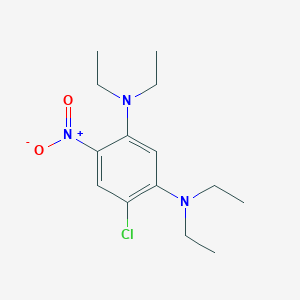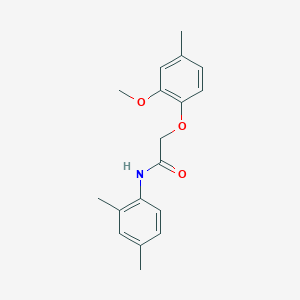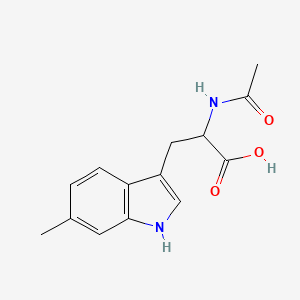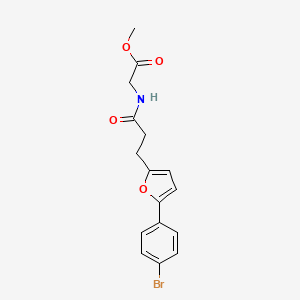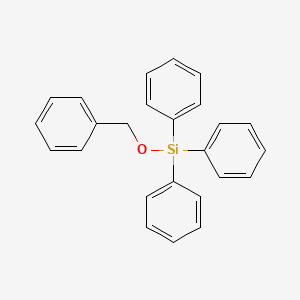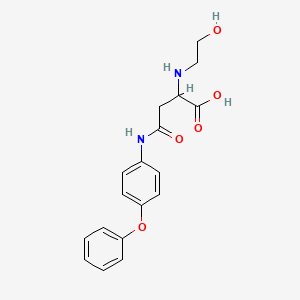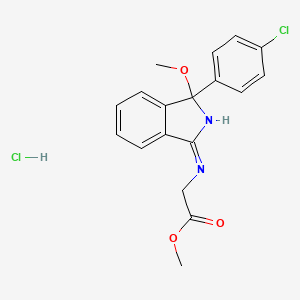
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a chlorophenyl group and an isoindole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoindole core.
Formation of the Final Product: The final step involves the reaction of the intermediate with methyl 2-aminoacetate hydrochloride under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the isoindole moiety.
Reduction: Reduction reactions can occur, especially at the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: This compound shares a similar structure but lacks the isoindole moiety.
Methyl 2-((1-(4-chlorophenyl)-1H-isoindol-3-yl)amino)acetate hydrochloride: Similar but without the methoxy group.
Uniqueness
Methyl 2-((1-(4-chlorophenyl)-1-methoxy-1H-isoindol-3-yl)amino)acetate hydrochloride is unique due to the presence of both the methoxy group and the isoindole moiety. This combination imparts specific chemical properties and potential biological activities that are distinct from similar compounds.
Properties
Molecular Formula |
C18H18Cl2N2O3 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-3-methoxy-2H-isoindol-1-ylidene]amino]acetate;hydrochloride |
InChI |
InChI=1S/C18H17ClN2O3.ClH/c1-23-16(22)11-20-17-14-5-3-4-6-15(14)18(21-17,24-2)12-7-9-13(19)10-8-12;/h3-10H,11H2,1-2H3,(H,20,21);1H |
InChI Key |
QJNPKKAAGARRLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN=C1C2=CC=CC=C2C(N1)(C3=CC=C(C=C3)Cl)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


